

IUPAC Nomenclature and Structural Isomers of C8H10IN

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Ethyl-4-iodoaniline*

Cat. No.: *B1349147*

[Get Quote](#)

The molecular formula C8H10IN allows for a considerable number of structural isomers. These can be broadly categorized based on the arrangement of the carbon skeleton and the positions of the iodine and nitrogen-containing functional groups. The primary aromatic scaffolds include ethylaniline, dimethylaniline (xylidine), and phenethylamine derivatives.

A systematic approach to identifying these isomers involves considering the different aromatic cores and the possible substitution patterns for the iodine atom and the remaining alkyl and amino groups.

Core Aromatic Structures:

- N,N-Dimethylaniline (xylidine) Core: The benzene ring is substituted with a dimethylamino group (-N(CH₃)₂) and an iodine atom. The relative positions of these two groups lead to three positional isomers:
 - 2-Iodo-N,N-dimethylaniline
 - 3-Iodo-N,N-dimethylaniline
 - 4-Iodo-N,N-dimethylaniline[1][2][3][4]
- N-Ethylaniline Core: The benzene ring is substituted with an ethylamino group (-NHCH₂CH₃) and an iodine atom, leading to three positional isomers:
 - N-Ethyl-2-iodoaniline

- N-Ethyl-3-iodoaniline
- N-Ethyl-4-iodoaniline
- Ethylaniline Core: The benzene ring is substituted with an amino group (-NH₂), an ethyl group (-CH₂CH₃), and an iodine atom. This gives rise to numerous positional isomers, for example:
 - **2-Ethyl-4-iodoaniline**[\[5\]](#)
 - 4-Ethyl-2-iodoaniline
- Dimethylaniline (Xylidine) Core with Amino Group: The benzene ring is substituted with an amino group (-NH₂), two methyl groups (-CH₃), and an iodine atom. The various arrangements of these four substituents lead to a large number of isomers, such as:
 - 3-Iodo-2,6-dimethylaniline[\[6\]](#)
 - 4-Iodo-2,3-dimethylaniline
 - 2-Iodo-3,4-dimethylaniline
 - And many others.
- Phenethylamine Core: The structure consists of a phenethyl group with an amino group and an iodine atom. The substitution can be on the benzene ring or the ethyl chain.
 - Ring Substitution: 2-(2-iodophenyl)ethan-1-amine, 2-(3-iodophenyl)ethan-1-amine, 2-(4-iodophenyl)ethan-1-amine.
 - Chain Substitution: 1-Iodo-2-phenylethan-1-amine, 2-iodo-2-phenylethan-1-amine.
 - Amino Group Substitution: N-(2-Iodoethyl)aniline.

Data Presentation

The following table summarizes key quantitative data for some of the identified C₈H₁₀IN isomers.

IUPAC Name	Molecular Weight (g/mol)	Boiling Point (°C)	Density (g/cm³)	Melting Point (°C)
2-Iodo-N,N-dimethylaniline	247.08	Not available	Not available	Not available
3-Iodo-N,N-dimethylaniline	247.08	Not available	Not available	Not available
4-Iodo-N,N-dimethylaniline	247.08	263.7 ^[4]	1.652 ^[4]	79.5
N-Ethyl-3-iodoaniline	247.08	Not available	Not available	Not available
2-Ethyl-4-iodoaniline	247.08	Not available	Not available	Not available
3-Iodo-2,6-dimethylaniline	247.08	Not available	Not available	Not available
2-(2-Iodoethyl)aniline	247.08	Not available	Not available	Not available

Experimental Protocols

Detailed methodologies for the synthesis of key C₈H₁₀IN isomers are provided below. These protocols are representative and may require optimization based on laboratory conditions and available starting materials.

Synthesis of 4-Iodo-N,N-dimethylaniline

This protocol describes the direct iodination of N,N-dimethylaniline.

Materials:

- N,N-Dimethylaniline
- Iodine (I₂)

- A suitable solvent (e.g., ethanol)
- Phosphorus (optional, for in situ generation of HI)

Procedure:

- Dissolve N,N-dimethylaniline in the chosen solvent in a round-bottom flask.
- Slowly add iodine crystals to the solution while stirring. The reaction is often exothermic, and cooling may be necessary.
- The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is worked up by washing with an aqueous solution of sodium thiosulfate to remove unreacted iodine.
- The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- Purification can be achieved by recrystallization or column chromatography.

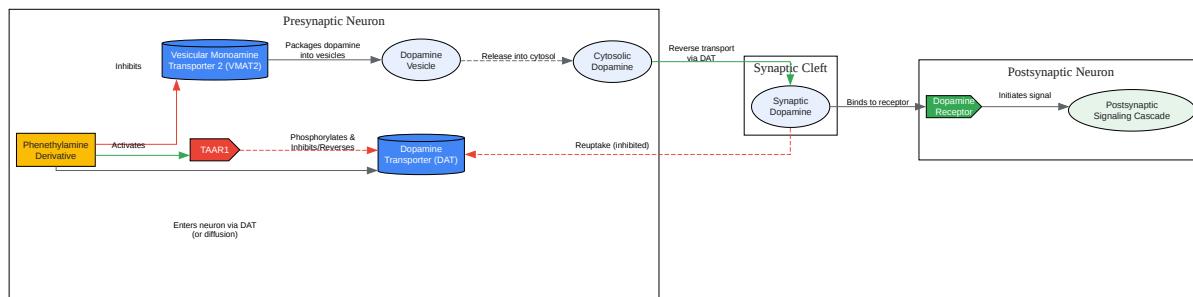
Synthesis of Iodinated Xylidines

This protocol outlines a general method for the iodination of xylidine (dimethylaniline) isomers.

Materials:

- Xylidine isomer (e.g., 2,6-dimethylaniline)
- Molecular iodine (I_2)
- Aqueous medium (e.g., water with a buffer to control pH)

Procedure:

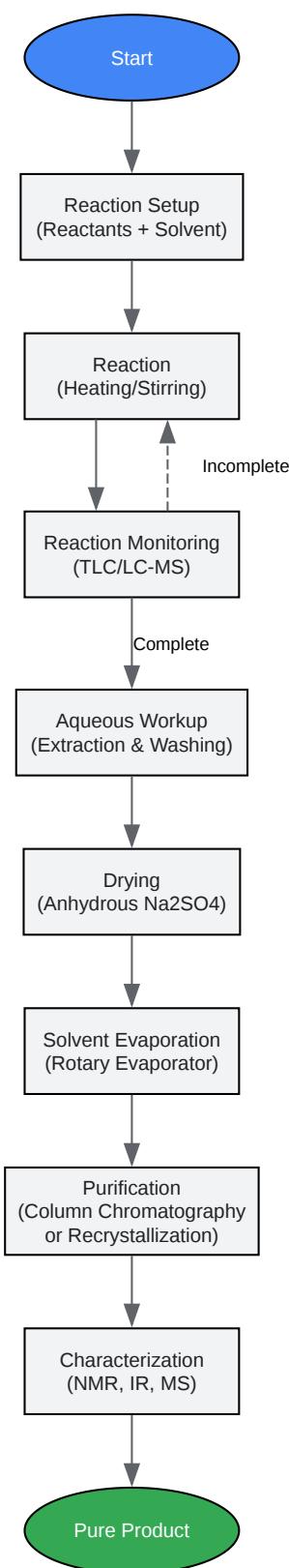

- Prepare an aqueous solution of the xylidine isomer, ensuring appropriate pH control with a buffer system.

- A solution of molecular iodine in a suitable solvent (or as an aqueous solution with a solubilizing agent) is added dropwise to the xylidine solution with vigorous stirring.
- The reaction is typically rapid. The progress can be monitored by quenching aliquots and analyzing them using a suitable analytical technique like HPLC or GC-MS.
- After the reaction is complete, the product is extracted into an organic solvent.
- The organic extract is washed, dried, and the solvent evaporated to obtain the crude iodinated xylidine.
- Purification is performed by column chromatography or recrystallization.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates a simplified signaling pathway for phenethylamine derivatives, which share a structural backbone with some C₈H₁₀IN isomers. These compounds can modulate dopaminergic and serotonergic systems, which are crucial in mood, reward, and various neurological processes.



[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of phenethylamine derivatives in a dopaminergic synapse.

Experimental Workflow

The diagram below outlines a general experimental workflow for the synthesis, purification, and characterization of a C8H10IN isomer.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and purification of a C₈H₁₀IN isomer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. ochem.weebly.com [ochem.weebly.com]
- 3. Video: Nomenclature of Aromatic Compounds with Multiple Substituents [jove.com]
- 4. byjus.com [byjus.com]
- 5. p-Iodo-N,N-dimethylaniline (CAS 698-70-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Polysubstituted benzenes [chem.ucalgary.ca]
- To cite this document: BenchChem. [IUPAC Nomenclature and Structural Isomers of C8H10IN]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1349147#iupac-name-for-c8h10in-compound\]](https://www.benchchem.com/product/b1349147#iupac-name-for-c8h10in-compound)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com